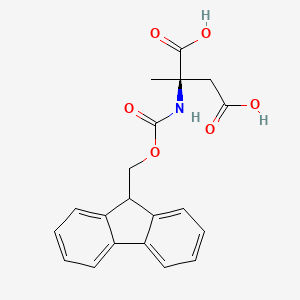

Fmoc-alpha-methyl-D-aspartic acid

Übersicht

Beschreibung

Fmoc-alpha-methyl-D-aspartic acid is a biochemical used for proteomics research . It is an amino acid modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is known for its inherent hydrophobicity and aromaticity, which can promote building block association .

Synthesis Analysis

This compound can be synthesized using Fmoc solid-phase peptide synthesis (SPPS) . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .Molecular Structure Analysis

The molecular formula of this compound is C20H19NO6, and its molecular weight is 369.37 .Chemical Reactions Analysis

The Fmoc group is known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings . Ultrasonic waves could enhance the stacking interactions of the fluorenyl rings while having a less effect on hydrogen bonding .Physical and Chemical Properties Analysis

The molecular formula of this compound is C20H19NO6, and its molecular weight is 369.37 .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Aspartimide Prevention

Fmoc-alpha-methyl-D-aspartic acid finds significant applications in the synthesis of peptides. Behrendt et al. (2016) discussed its role in preventing aspartimide formation during Fmoc SPPS (solid-phase peptide synthesis), particularly in peptides containing the Asp‐Gly motif. The study highlighted the effectiveness of Nα‐Fmoc aspartic acid β‐trialkylmethyl esters in minimizing aspartimide formation and suppressing aspartic acid epimerization during synthesis, marking a significant contribution to enhancing the fidelity of peptide products (Behrendt, Huber, & White, 2016).

Solid-Phase Peptide Synthesis Enhancement

In a similar vein, Tang et al. (2015) developed a method compatible with Fmoc solid-phase peptide synthesis for synthesizing photocaged peptides. The method involved using Fmoc-Asp(MNI)-OH and Fmoc-Glu(MNI)-OH, offering an advantage in preventing the formation of undesired side products and showcasing rapid photolysis kinetics, thus providing a valuable approach for the photocaging of peptides and proteins at side chain carboxylic groups (Tang, Cheng, & Zheng, 2015).

Novel Amino Acid Synthesis

This compound is also pivotal in the synthesis of novel amino acids. Hamze et al. (2003) utilized Fmoc-protected aspartic acid to create various 3-substituted chiral 1,2,4-oxadiazole-containing amino acids. This synthesis route not only introduces non-natural amino acids for combinatorial synthesis but also maintains enantiomerical purity, broadening the scope of amino acid derivatives available for research and therapeutic applications (Hamze, Hernandez, Fulcrand, & Martinez, 2003).

Peptide Hydrogel and Biocompatibility

Moreover, Liang et al. (2010) investigated the biocompatibility of novel peptide hydrogels formed by the supramolecular self-assembly of Fmoc peptides. The study emphasized the potential application of these hydrogels in ophthalmology as implantable drug delivery systems for anterior segment diseases, demonstrating the versatility of this compound in contributing to biocompatible material development (Liang, Xu, Chen, Fang, Jiang, Zhang, & Zhuo, 2010).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-20(18(24)25,10-17(22)23)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUJSTWSXWCYQN-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398347.png)

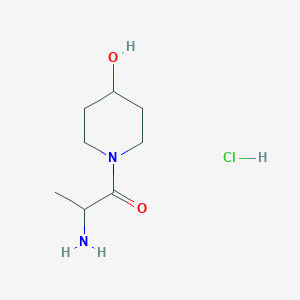

![1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398348.png)

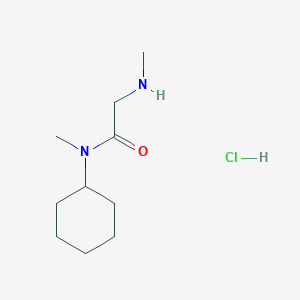

methanone hydrochloride](/img/structure/B1398356.png)

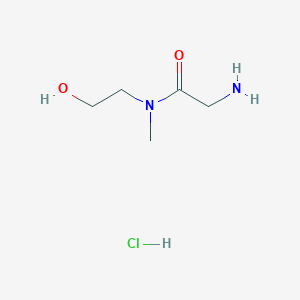

-methanone hydrochloride](/img/structure/B1398357.png)

![6-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1398366.png)